4-Chlorophenyl 1-naphthylacetate
Description
4-Chlorophenyl 1-naphthylacetate is an ester derivative featuring a 4-chlorophenyl group linked to a 1-naphthyl moiety via an acetate bridge. The compound’s ester functionality and aromatic substituents suggest applications in pharmaceuticals, agrochemicals, or material science, similar to other chlorinated aromatic compounds . Its synthesis likely involves esterification of 1-naphthylacetic acid with 4-chlorophenol, a method analogous to other ester derivatives studied computationally .
Properties
Molecular Formula |
C18H13ClO2 |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C18H13ClO2/c19-15-8-10-16(11-9-15)21-18(20)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |
InChI Key |
JHOQEAZXIYXUBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Substituted Aryl Esters
(E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl) Prop-2-en-1-one (4CPHPP)
- Structure : A chalcone derivative with a 4-chlorophenyl group and a hydroxylated phenyl ring.
- Properties : DFT studies at the B3LYP/6-311G(d,p) level reveal a planar structure with strong intramolecular hydrogen bonding, enhancing stability. The chloro group increases electron-withdrawing effects, polarizing the carbonyl group .
- Comparison: Unlike 4CPHPP’s conjugated enone system, 4-chlorophenyl 1-naphthylacetate lacks α,β-unsaturation, reducing reactivity toward nucleophiles. The naphthyl group may enhance lipophilicity compared to phenyl analogs .
[4-(Chlorosulfonyl)phenyl]methyl Acetate
- Structure : Features a chlorosulfonyl group instead of naphthyl.
- Properties : The sulfonyl group imparts strong electrophilicity, making it reactive in substitution reactions. Its applications include polymer crosslinking and drug intermediates .
- Comparison : The sulfonyl group increases water solubility and acidity relative to the naphthylacetate, which is likely more hydrophobic and less reactive under physiological conditions .
Functional Analogs: Pyrethroids and Ketones
Fenvalerate (Pyrethroid Insecticide)
- Structure: Contains a 4-chlorophenyl group and ester functionality (α-cyano-3-phenoxybenzyl ester).
- Properties : Molecular weight = 419.90 g/mol; log Kow = 6.2 (high lipophilicity). Used for its neurotoxic effects in insects .
- Comparison: Fenvalerate’s cyano and phenoxy groups enhance insecticidal activity, whereas this compound’s naphthyl group may favor interactions with aromatic receptors in biological systems. Both share ester lability but differ in bioactivity profiles .
4-Chlorophenylacetone
- Structure : A ketone with a 4-chlorophenyl group (1-(4-chlorophenyl)propan-2-one).
- Properties : Lower molecular weight (168.6 g/mol) and higher volatility compared to esters. Used in synthetic organic chemistry as a precursor .
- Comparison : The ketone group in 4-chlorophenylacetone allows for nucleophilic additions (e.g., Grignard reactions), while the ester group in this compound is prone to hydrolysis. The naphthyl group in the latter may also confer UV-absorption properties useful in material science .
Physicochemical and Electronic Properties
Table 1: Key Properties of this compound and Analogs
*Predicted values based on structural analogs.
Research Findings and Environmental Considerations
- Computational Insights : DFT studies on 4CPHPP highlight the role of chloro substituents in modulating electronic properties, such as reducing HOMO-LUMO gaps (~4.5 eV), which correlate with reactivity . Similar effects are expected in this compound.
- Environmental Impact : Pyrethroids like fenvalerate are persistent organic pollutants with bioaccumulation risks . While this compound’s ester group may hydrolyze faster, its naphthyl component could pose challenges in biodegradation. Green chemistry approaches (e.g., enzymatic synthesis) are recommended to mitigate hazards .
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